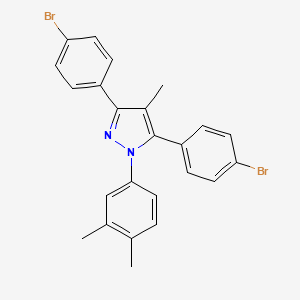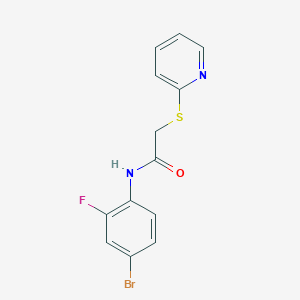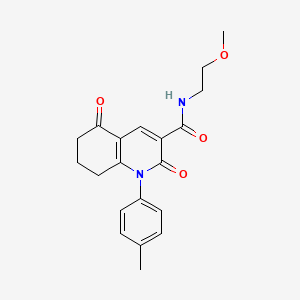![molecular formula C16H15F2N3O B10924561 4-(difluoromethyl)-6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10924561.png)
4-(difluoromethyl)-6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(DIFLUOROMETHYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]PHENYL METHYL ETHER is a complex organic compound featuring a pyrazolo[3,4-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(DIFLUOROMETHYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]PHENYL METHYL ETHER typically involves multiple steps, starting with the preparation of the pyrazolo[3,4-b]pyridine core. This can be achieved through cyclization reactions involving appropriate precursors. The difluoromethyl group is introduced via difluoromethylation reactions, which can be performed using reagents such as difluoromethyl halides under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to maximize efficiency. The use of continuous flow reactors and other advanced technologies can further enhance the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-[4-(DIFLUOROMETHYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]PHENYL METHYL ETHER can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the difluoromethyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
3-[4-(DIFLUOROMETHYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]PHENYL METHYL ETHER has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 3-[4-(DIFLUOROMETHYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]PHENYL METHYL ETHER involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s ability to form hydrogen bonds, which may contribute to its binding affinity to target proteins. This interaction can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: Shares the difluoromethyl and pyrazole core but differs in functional groups.
1,3-Dimethyl-1H-pyrazolo[3,4-b]pyridine: Lacks the difluoromethyl group, affecting its chemical properties and applications.
Uniqueness
The presence of both difluoromethyl and dimethyl groups in 3-[4-(DIFLUOROMETHYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]PHENYL METHYL ETHER imparts unique chemical properties, such as enhanced stability and specific reactivity patterns, making it distinct from similar compounds .
Properties
Molecular Formula |
C16H15F2N3O |
|---|---|
Molecular Weight |
303.31 g/mol |
IUPAC Name |
4-(difluoromethyl)-6-(3-methoxyphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C16H15F2N3O/c1-9-14-12(15(17)18)8-13(19-16(14)21(2)20-9)10-5-4-6-11(7-10)22-3/h4-8,15H,1-3H3 |
InChI Key |
ZRTLSOLXJBDWRT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC(=CC=C3)OC)C(F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-6-(1-ethyl-1H-pyrazol-3-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10924510.png)
![6-cyclopropyl-3-(3-methoxyphenyl)-N-[1-(1-methyl-1H-pyrazol-3-yl)ethyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10924515.png)
![Ethyl 1-ethyl-2-oxo-4-phenyl-6-{[4-(pyridin-2-ylmethyl)piperazin-1-yl]methyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B10924525.png)

![1,3-dimethyl-N-[3-(1,2-oxazol-5-yl)phenyl]-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10924543.png)
![4-(1-ethylsulfonylpiperidin-3-yl)-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10924547.png)
![(2E)-3-[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide](/img/structure/B10924554.png)
![1-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}pyrrolidine-2,5-dione](/img/structure/B10924560.png)
![4-(difluoromethyl)-1-ethyl-3-methyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10924565.png)
![N-(2-methoxyethyl)-3-(4-methylphenyl)-6-(thiophen-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10924571.png)
![1-[4-(Morpholin-4-ylcarbonyl)phenyl]-3-(tetrahydrofuran-2-ylmethyl)thiourea](/img/structure/B10924583.png)
![(2E)-3-{5-[(2-chloro-6-methylphenoxy)methyl]furan-2-yl}-1-cyclopropylprop-2-en-1-one](/img/structure/B10924584.png)
